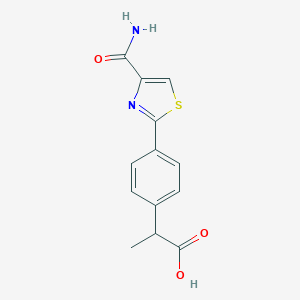
alpha-Methyl-4-(4-carbamoyl-2-thiazolyl)benzeneacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
alpha-Methyl-4-(4-carbamoyl-2-thiazolyl)benzeneacetic acid is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Methyl-4-(4-carbamoyl-2-thiazolyl)benzeneacetic acid typically involves the reaction of diethyl 2-methyl-2-(4-thiocarbamoylphenyl)malonates with α-bromoaldehyde diethyl acetals or α-haloketones, followed by hydrolysis of the esters . The reaction conditions often require specific temperatures and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
alpha-Methyl-4-(4-carbamoyl-2-thiazolyl)benzeneacetic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
alpha-Methyl-4-(4-carbamoyl-2-thiazolyl)benzeneacetic acid has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing various complex molecules.
Biology: It has been studied for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: The compound has shown promise as an anti-inflammatory agent and a potential treatment for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of alpha-Methyl-4-(4-carbamoyl-2-thiazolyl)benzeneacetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation. The compound’s structure allows it to bind to active sites on enzymes, blocking their activity and thereby exerting its effects .
Comparación Con Compuestos Similares
Similar Compounds
Thiazole derivatives: These compounds share the thiazole ring structure and exhibit similar biological activities.
Propanoic acid derivatives: These compounds have a similar backbone and are used in various chemical and pharmaceutical applications.
Uniqueness
alpha-Methyl-4-(4-carbamoyl-2-thiazolyl)benzeneacetic acid is unique due to its specific combination of the thiazole ring and the propanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
132483-50-2 |
|---|---|
Fórmula molecular |
C13H12N2O3S |
Peso molecular |
276.31 g/mol |
Nombre IUPAC |
2-[4-(4-carbamoyl-1,3-thiazol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C13H12N2O3S/c1-7(13(17)18)8-2-4-9(5-3-8)12-15-10(6-19-12)11(14)16/h2-7H,1H3,(H2,14,16)(H,17,18) |
Clave InChI |
LLQLJWQXGJTWCS-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)C2=NC(=CS2)C(=O)N)C(=O)O |
SMILES canónico |
CC(C1=CC=C(C=C1)C2=NC(=CS2)C(=O)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















